molecular formula C15H22N2O3S B6695860 N-(3-methylbutyl)-3-(5-methylfuran-3-carbonyl)-1,3-thiazolidine-4-carboxamide

N-(3-methylbutyl)-3-(5-methylfuran-3-carbonyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B6695860
M. Wt: 310.4 g/mol
InChI Key: IYGRQNWEGWALDA-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-3-(5-methylfuran-3-carbonyl)-1,3-thiazolidine-4-carboxamide is a synthetic organic compound that belongs to the class of thiazolidines Thiazolidines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Properties

IUPAC Name

N-(3-methylbutyl)-3-(5-methylfuran-3-carbonyl)-1,3-thiazolidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-10(2)4-5-16-14(18)13-8-21-9-17(13)15(19)12-6-11(3)20-7-12/h6-7,10,13H,4-5,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGRQNWEGWALDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)N2CSCC2C(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-3-(5-methylfuran-3-carbonyl)-1,3-thiazolidine-4-carboxamide typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a primary amine with a thiocarbonyl compound under acidic conditions.

    Introduction of the Furan Moiety: The furan ring is introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Alkyl Chain: The 3-methylbutyl group is attached via an alkylation reaction, using an appropriate alkyl halide and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-3-(5-methylfuran-3-carbonyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, alcohols, and thiols under mild to moderate temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and reduced carbonyl compounds.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

N-(3-methylbutyl)-3-(5-methylfuran-3-carbonyl)-1,3-thiazolidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-3-(5-methylfuran-3-carbonyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

N-(3-methylbutyl)-3-(5-methylfuran-3-carbonyl)-1,3-thiazolidine-4-carboxamide can be compared with other thiazolidine derivatives, such as:

    N-(3-methylbutyl)-3-(5-methylfuran-3-carbonyl)-1,3-thiazolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(3-methylbutyl)-3-(5-methylfuran-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

    N-(3-methylbutyl)-3-(5-methylfuran-3-carbonyl)-1,3-thiazolidine-4-thiol: Features a thiol group in place of the carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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